![molecular formula C8H5BrN2O2 B086443 5-bromo-1H-indazole-3-carboxylic Acid CAS No. 1077-94-7](/img/structure/B86443.png)
5-bromo-1H-indazole-3-carboxylic Acid
Overview
Description
5-bromo-1H-indazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-bromo-1H-indazole-3-carboxylic Acid is the protein kinase . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
This compound and its derivatives function as protein kinase inhibitors . They interact with protein kinases, preventing them from adding phosphate groups to other proteins. This inhibition can alter the activity of the targeted proteins, leading to changes in cell behavior .
Biochemical Pathways
These could include pathways related to cell growth, division, and signal transduction .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness .
Result of Action
The inhibition of protein kinases by this compound can lead to a variety of molecular and cellular effects. For instance, it may inhibit cell growth, which could potentially be useful in the treatment and prevention of diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Biological Activity
5-Bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7) is a compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
- Molecular Formula: CHBrNO
- Molecular Weight: 241.04 g/mol
- Key Functional Groups: Bromine atom at the 5th position, carboxylic acid at the 3rd position.
Physical Properties
Property | Value |
---|---|
Boiling Point | No data available |
H-bond Acceptors | 3 |
H-bond Donors | 2 |
Rotatable Bonds | 1 |
The biological activity of this compound is influenced by its chemical structure. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the carboxylic acid group allows for hydrogen bonding with biological macromolecules. This interaction can modulate enzyme activity and influence various biochemical pathways.
Interaction with Biological Targets
The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation:
- Enzyme Inhibition: The hydrazide derivative of this compound can inhibit enzymes by binding to their active sites, thus modulating biochemical pathways that are crucial in disease mechanisms .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:
- Case Study: A series of indazole derivatives were evaluated for their ability to inhibit cancer cell proliferation. One derivative exhibited an IC value of less than 4.1 nM against FGFR1, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Study Findings: In vitro studies have shown that indazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential:
- Research Evidence: Studies indicate that certain derivatives can reduce inflammation markers in cell cultures, suggesting a therapeutic role in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indazole derivatives. The presence of specific substituents on the indazole ring influences potency and selectivity against various biological targets.
Key SAR Findings
Compound | Target | IC (nM) |
---|---|---|
Indazole derivative A | FGFR1 | <4.1 |
Indazole derivative B | EGFR T790M | 5.3 |
Indazole derivative C | Aurora Kinases | 26 - 15 |
These findings highlight the importance of specific modifications in enhancing the biological activity of indazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents
5-Bromo-1H-indazole-3-carboxylic acid serves as a critical intermediate in the synthesis of several pharmaceuticals. It is particularly notable for its role in developing anti-cancer agents. Researchers have synthesized various derivatives of this compound to enhance potency and selectivity against cancer cell lines. For instance, studies have shown that derivatives exhibit promising results in inhibiting tumor growth through targeted mechanisms .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indazole derivatives incorporating this compound. These compounds were evaluated for their anticancer activity, demonstrating significant inhibition of cell proliferation in various cancer types .
Biochemical Research
Enzyme Inhibition Studies
This compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding. Its structure allows researchers to explore interactions with biological targets, aiding the development of targeted therapies for diseases such as diabetes and neurodegenerative disorders .
Case Study: Mechanistic Insights
Research focusing on the binding affinity of this compound to specific enzymes has provided insights into its potential as a lead compound for drug development. The findings suggest that modifications to the carboxylic acid group can enhance binding efficacy and selectivity .
Material Science
Novel Materials Development
In material science, this compound is explored for creating innovative materials, including polymers and coatings. Its unique chemical structure contributes to properties that are beneficial for developing advanced materials with specific functionalities .
Case Study: Polymer Synthesis
Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical properties. These advancements open avenues for applications in electronics and coatings .
Analytical Chemistry
Standardization in Chromatography
The compound is employed as a standard in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures. Its stability under various conditions makes it an ideal candidate for use in analytical methods .
Case Study: Method Development
A study demonstrated the application of this compound as a reference standard in high-performance liquid chromatography (HPLC), leading to enhanced sensitivity and resolution when analyzing pharmaceutical formulations .
Agrochemical Applications
Development of New Agrochemicals
The potential use of this compound in agrochemical development is being investigated, particularly for pest control solutions. Its biological activity suggests that it may serve as a lead compound for formulating new pesticides or herbicides .
Case Study: Pest Control Efficacy
Research has indicated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. Field trials are ongoing to evaluate their effectiveness compared to traditional agrochemicals .
Summary Table of Applications
Application Area | Key Focus | Notable Findings |
---|---|---|
Pharmaceutical Development | Anti-cancer agents | Significant inhibition of cancer cell proliferation |
Biochemical Research | Enzyme inhibition studies | Enhanced binding efficacy through structural modifications |
Material Science | Novel materials development | Improved thermal stability and mechanical properties |
Analytical Chemistry | Standardization in chromatography | Enhanced sensitivity and resolution in HPLC |
Agrochemical Applications | Development of new pesticides | Insecticidal properties against agricultural pests |
Properties
IUPAC Name |
5-bromo-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJVXOOGGBPVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428123 | |
Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-94-7 | |
Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.